![molecular formula C14H18N2O4 B1324618 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid CAS No. 309943-04-2](/img/structure/B1324618.png)

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid

Overview

Description

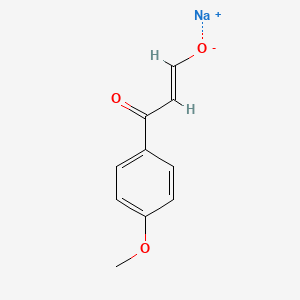

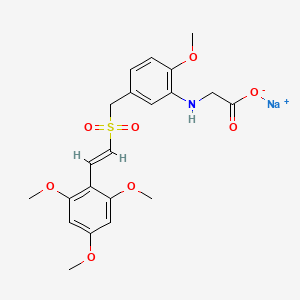

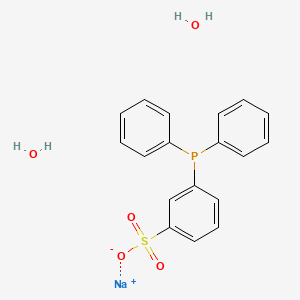

“4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid” is a chemical compound with the molecular formula C14H18N2O4 . It has a molecular weight of 278.30 g/mol . This compound has gained significant attention in scientific research recently.

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a methylamino group, and a 3-nitrobenzoic acid group . The InChI key for this compound is VAHGAIQQOSIPHA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.32 g/mol and a topological polar surface area of 92.2 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .Scientific Research Applications

Synthesis and Chemical Education : The synthesis of nitrobenzoic acid derivatives, such as 4-amino-3-nitrobenzoic acid methyl ester, is highlighted as a straightforward process suitable for educational purposes in organic chemistry. This process involves Fischer esterification and provides an example of producing nitrobenzoic acid derivatives with potential application in teaching laboratory settings (Kam, Levonis, & Schweiker, 2020).

Peptide Synthesis : Research into the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids demonstrates their utility as reagents for coupling to polyethylene glycol, facilitating the creation of benzoyl-polyethylene glycol supports. This method presents an efficient route for peptide synthesis, offering better yields and purification processes compared to traditional methods (Hemmasi, Stüber, & Bayer, 1982).

Material Sciences : Studies on the molecular structures of similar compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, showcase the importance of nitrobenzoic acid derivatives in understanding hydrogen bonding and molecular interactions. These findings have implications for material science, particularly in the design and synthesis of new materials with specific properties (Portilla et al., 2007).

Environmental Science : The microbial transformation of nitroaromatic compounds in sewage effluent research indicates the degradation pathways of nitrobenzoic acids under various conditions. Such studies are crucial for understanding the environmental impact and biodegradability of nitrobenzoic acid derivatives, including potential compounds like 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid (Hallas & Alexander, 1983).

properties

IUPAC Name |

4-[cyclohexyl(methyl)amino]-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-15(11-5-3-2-4-6-11)12-8-7-10(14(17)18)9-13(12)16(19)20/h7-9,11H,2-6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPIHBDRJRMTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.